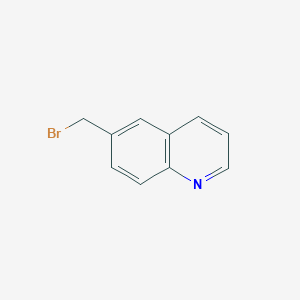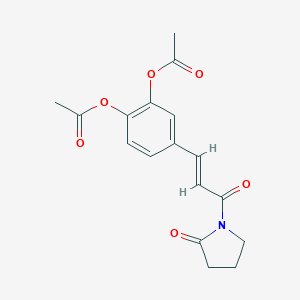
3-Amino-4-methyl-benzenemethanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-methyl-benzenemethanamine dihydrochloride: is a chemical compound with the molecular formula C8H14Cl2N2 and a molecular weight of 209.11 g/mol . It is a white crystalline powder commonly used in various fields, including medical, environmental, and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methyl-benzenemethanamine dihydrochloride typically involves the reaction of 3-Amino-4-methylbenzylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves dissolving 3-Amino-4-methylbenzylamine in an appropriate solvent, such as ethanol or water, and then adding hydrochloric acid dropwise while maintaining the temperature at around 0-5°C. The resulting solution is then stirred for several hours to ensure complete reaction, followed by filtration and drying to obtain the pure dihydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced techniques such as crystallization and recrystallization are employed to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-4-methyl-benzenemethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The amino and methyl groups on the benzene ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It also finds applications in the development of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 3-Amino-4-methyl-benzenemethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in metabolic pathways. Additionally, it may interact with receptors in the nervous system, modulating neurotransmitter release and signal transduction pathways.
Comparaison Avec Des Composés Similaires
- 3-Amino-4-methylbenzylamine
- 4-Methylbenzylamine
- 3-Aminobenzylamine
Comparison: 3-Amino-4-methyl-benzenemethanamine dihydrochloride is unique due to the presence of both amino and methyl groups on the benzene ring, which imparts specific chemical properties and reactivity. Compared to similar compounds, it exhibits distinct reactivity patterns in oxidation, reduction, and substitution reactions. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry .
Propriétés
IUPAC Name |
5-(aminomethyl)-2-methylaniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6-2-3-7(5-9)4-8(6)10;;/h2-4H,5,9-10H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVNTFLPFFECEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541518 |
Source


|
| Record name | 5-(Aminomethyl)-2-methylaniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102677-71-4 |
Source


|
| Record name | 5-(Aminomethyl)-2-methylaniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(tert-butyldimethylsilyl)oxy]-1H-indole](/img/structure/B12634.png)











